

Spectroscopic Characterization of Methyl 3-formylpicolinate: A Technical Guide

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Compound of Interest

Compound Name: Methyl 3-formylpicolinate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for **Methyl 3-formylpicolinate**. Due to the limited availability of directly published experimental spectra for this specific compound, this document presents predicted data based on the analysis of structurally similar molecules. The information herein serves as a valuable resource for the identification, characterization, and quality control of **Methyl 3-formylpicolinate** in research and development settings.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **Methyl 3-formylpicolinate**. These predictions are derived from the known spectral properties of related compounds such as methyl picolinate, 3-picoline, and other substituted pyridine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for **Methyl 3-formylpicolinate**

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~10.1	Singlet (s)	1H	Aldehyde proton (-CHO)
~8.8	Doublet of doublets (dd)	1H	H-6 (Pyridine ring)
~8.2	Doublet of doublets (dd)	1H	H-4 (Pyridine ring)
~7.6	Doublet of doublets (dd)	1H	H-5 (Pyridine ring)
~4.0	Singlet (s)	3H	Methyl ester protons (-OCH ₃)

Table 2: Predicted ¹³C NMR Spectral Data for **Methyl 3-formylpicolinate**

Chemical Shift (δ , ppm)	Assignment
~192	Aldehyde carbon (C=O)
~165	Ester carbonyl carbon (C=O)
~153	C-2 (Pyridine ring)
~150	C-6 (Pyridine ring)
~137	C-4 (Pyridine ring)
~133	C-3 (Pyridine ring)
~128	C-5 (Pyridine ring)
~53	Methyl ester carbon (-OCH ₃)

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for **Methyl 3-formylpicolinate**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3050	Weak-Medium	C-H stretching (aromatic)
~2950	Weak	C-H stretching (methyl)
~2850, ~2750	Weak	C-H stretching (aldehyde)
~1725	Strong	C=O stretching (ester carbonyl)
~1700	Strong	C=O stretching (aldehyde carbonyl)
~1580, ~1470	Medium	C=C and C=N stretching (pyridine ring)
~1280	Strong	C-O stretching (ester)

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for **Methyl 3-formylpicolinate**

m/z	Interpretation
165	[M] ⁺ (Molecular ion)
134	[M - OCH ₃] ⁺
106	[M - COOCH ₃] ⁺
78	Pyridine fragment

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for compounds such as **Methyl 3-formylpicolinate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) equipped with a broadband probe.

Sample Preparation:

- Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
- Transfer the solution to a clean, dry NMR tube.

¹H NMR Acquisition Parameters:

- Pulse Program: Standard single-pulse sequence.
- Number of Scans: 16-32.
- Spectral Width: 0-12 ppm.
- Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition Parameters:

- Pulse Program: Proton-decoupled pulse sequence.
- Number of Scans: 1024-4096 (due to the lower natural abundance of ¹³C).
- Spectral Width: 0-220 ppm.
- Relaxation Delay: 2-5 seconds.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR method):

- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Place a small amount of the solid or liquid sample directly onto the ATR crystal.
- Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

- Collect a background spectrum of the clean, empty ATR crystal.
- Collect the sample spectrum.
- The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
- Spectral Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32.

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer with a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI), coupled to a mass analyzer (e.g., quadrupole, time-of-flight).

Sample Preparation (for ESI):

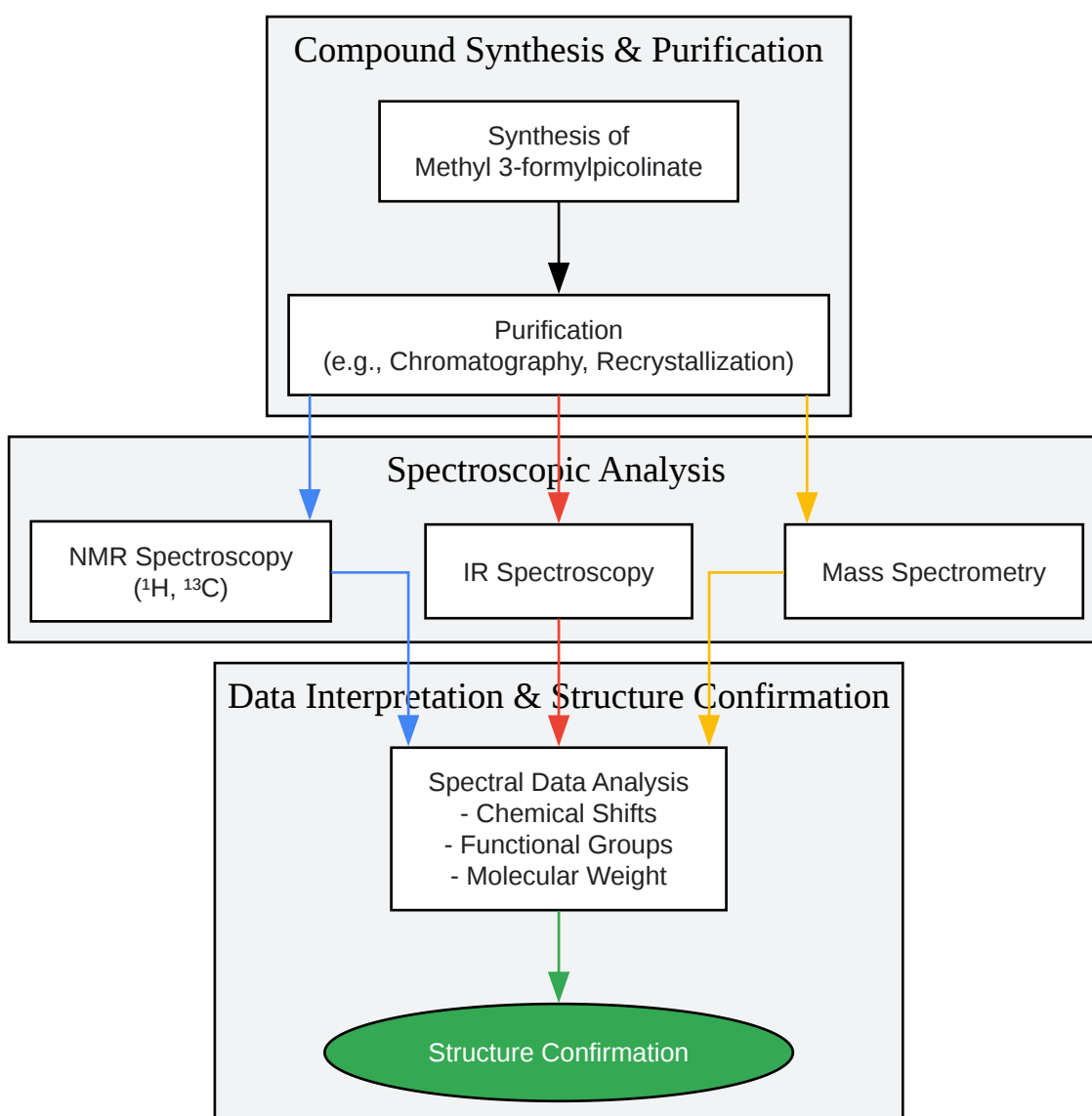
- Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
- The solution can be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

Data Acquisition (EI):

- Ionization Energy: Typically 70 eV.
- Mass Range: A suitable range to include the expected molecular ion and fragment ions (e.g., m/z 40-500).

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of a chemical compound like **Methyl 3-formylpicolinate**.



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Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

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